molecular formula C14H10ClFO2 B1393946 2-[(2-Fluorobenzyl)oxy]benzoyl chloride CAS No. 1160249-73-9

2-[(2-Fluorobenzyl)oxy]benzoyl chloride

Cat. No.: B1393946
CAS No.: 1160249-73-9
M. Wt: 264.68 g/mol
InChI Key: MYFOIBOGLGLQRM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorobenzyl)oxy]benzoyl chloride typically involves the reaction of 2-fluorobenzyl alcohol with benzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:

2-Fluorobenzyl alcohol+Benzoyl chloride2-[(2-Fluorobenzyl)oxy]benzoyl chloride+HCl\text{2-Fluorobenzyl alcohol} + \text{Benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Fluorobenzyl alcohol+Benzoyl chloride→2-[(2-Fluorobenzyl)oxy]benzoyl chloride+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorobenzyl)oxy]benzoyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran

    Catalysts: Bases like pyridine or triethylamine

Major Products

    Amides: Formed when reacting with amines

    Esters: Formed when reacting with alcohols

    Acids: Formed upon hydrolysis

Scientific Research Applications

2-[(2-Fluorobenzyl)oxy]benzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(2-Fluorobenzyl)oxy]benzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is primarily due to the presence of the benzoyl chloride group, which is highly electrophilic and readily reacts with nucleophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Fluorobenzyl)oxy]benzoyl chloride is unique due to the presence of both the fluorobenzyl and benzoyl chloride moieties. This combination imparts distinct reactivity and properties, making it a valuable reagent in synthetic chemistry and proteomics research .

Properties

IUPAC Name

2-[(2-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-14(17)11-6-2-4-8-13(11)18-9-10-5-1-3-7-12(10)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFOIBOGLGLQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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